2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride
Overview
Description
“2-Diethylaminoethanol” appears as a colorless liquid . It is a member of ethanolamines, a tertiary amino compound, and a primary alcohol . It is functionally related to an ethanolamine .
Synthesis Analysis
A synthetic process of a similar compound, “2-dimethylaminoethyl chloride hydrochloride”, has been reported . The synthetic process comprises the following steps: on the basis of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Diethylaminoethanol” has been analyzed . The molecular formula is C6H15NO . The InChI is InChI=1S/C6H15NO/c1-3-7 (4-2)5-6-8/h8H,3-6H2,1-2H3 .
Physical And Chemical Properties Analysis
“2-Diethylaminoethanol” has a molecular weight of 117.19 g/mol . It is less dense than water and its vapors are heavier than air . It produces toxic oxides of nitrogen during combustion .
Scientific Research Applications
Antimalarial Pharmacophores
- Synthesis and Antimalarial Activity : A study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, highlighting the antimalarial activity of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride. This points to its potential as a novel antimalarial pharmacophore (D’hooghe et al., 2011).
Kinetic and Thermodynamic Studies
- Deprotonation and Antiaromaticity : Bernasconi et al. (2004) investigated the deprotonation of similar compounds, which led to antiaromatic conjugate anions. This study provides insights into the kinetic and thermodynamic properties of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride (Bernasconi et al., 2004).
Photophysical Properties
- Blue Emitting Fluorophores : Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds including 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, showcasing their application in the study of photophysical properties (Padalkar et al., 2015).
Anticancer Activity
- Novel Anticancer Compounds : A study by Sa̧czewski et al. (2006) on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds similar to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, demonstrated remarkable anticancer activity against specific cancer cell lines (Sa̧czewski et al., 2006).
Organic Synthesis
- Diversity Oriented Synthesis : In a study by Pandit et al. (2016), diethylamine was used as an efficient organocatalyst for the synthesis of medicinally significant compounds, indicating the role of similar compounds in organic synthesis (Pandit et al., 2016).
Safety And Hazards
“2-Diethylaminoethanol” causes burns to the skin, eyes, and mucous membranes . A related compound, “2-Diethylaminoethylchloride hydrochloride”, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-(diethylamino)-2-phenylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZOEFLDJDWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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